molecular formula C22H32N2O2S B330485 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B330485
M. Wt: 388.6 g/mol
InChI Key: NEEWECOJLDTDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(BICYCLO[221]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. The starting materials often include bicyclo[2.2.1]heptane derivatives and benzothiophene derivatives. The key steps in the synthesis may include:

    Formation of the Bicyclo[2.2.1]heptane Derivative: This can be achieved through a Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile.

    Amidation Reaction: The bicyclo[2.2.1]heptane derivative is then reacted with an amine to form the amide linkage.

    Coupling with Benzothiophene Derivative: The final step involves coupling the bicyclo[2.2.1]heptane amide with a benzothiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • **2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-hexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features, such as the bicyclo[2.2.1]heptane core and the benzothiophene moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H32N2O2S

Molecular Weight

388.6 g/mol

IUPAC Name

2-(bicyclo[2.2.1]heptane-3-carbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H32N2O2S/c1-4-22(2,3)14-7-8-15-17(11-14)27-21(18(15)19(23)25)24-20(26)16-10-12-5-6-13(16)9-12/h12-14,16H,4-11H2,1-3H3,(H2,23,25)(H,24,26)

InChI Key

NEEWECOJLDTDDK-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4

Origin of Product

United States

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